4-Chloro-5-cyanopyridine-3-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

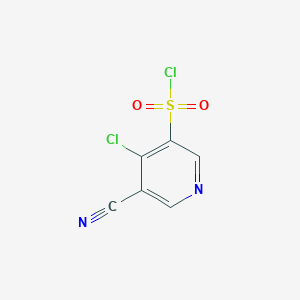

4-Chloro-5-cyanopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S and a molecular weight of 237.07 g/mol . It is characterized by the presence of a chloro group, a cyano group, and a sulfonyl chloride group attached to a pyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyanopyridine-3-sulfonyl chloride typically involves the chlorination of 4-cyano-3-hydroxypyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and sulfonating agents like chlorosulfonic acid (HSO3Cl) .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

化学反应分析

Types of Reactions: 4-Chloro-5-cyanopyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学研究应用

4-Chloro-5-cyanopyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-Chloro-5-cyanopyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

相似化合物的比较

- 4-Chloro-3-nitropyridine-5-sulfonyl chloride

- 4-Chloro-5-fluoropyridine-3-sulfonyl chloride

- 4-Chloro-5-bromopyridine-3-sulfonyl chloride

Comparison: 4-Chloro-5-cyanopyridine-3-sulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. The cyano group can participate in additional reactions, providing a broader range of synthetic possibilities .

生物活性

4-Chloro-5-cyanopyridine-3-sulfonyl chloride (CAS No. 2091139-01-2) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyridine and sulfonyl chloride functional groups and exhibits potent inhibitory effects on various biological targets, making it a promising candidate for drug development.

- Molecular Formula : C₅H₂ClN₂O₂S

- Melting Point : 173–175 °C

- Boiling Point : 431.5 °C at 760 mmHg

- Solubility : Soluble in water, chloroform, and methanol

Biological Activity Overview

This compound has been shown to exhibit significant biological activities, including:

- Kinase Inhibition : The compound inhibits the activity of various kinases, which are critical in signaling pathways associated with cancer progression. This makes it a potential candidate for anti-cancer therapies.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, indicating its potential use in combating infections .

- Protein Modification : It is utilized as a reagent for protein labeling and modification, which is essential in biochemical research for studying protein interactions and functions.

The mode of action for this compound primarily involves its interaction with protein targets, particularly kinases. By binding to these proteins, it disrupts their normal function, leading to altered cellular signaling pathways associated with cell growth and proliferation.

Target Proteins

The specific proteins targeted by this compound include:

- Vascular Endothelial Growth Factor (VEGF)

- Platelet-Derived Growth Factor (PDGF)

- Various oncogenic signaling pathways

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The results indicated a significant reduction in cell viability with IC50 values ranging from 5.6 to 10.7 μM across different cell lines, suggesting strong antitumor potential .

Case Study 2: Antimicrobial Evaluation

In vitro tests demonstrated that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar well diffusion method revealed that it was effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Toxicity and Safety Considerations

The toxicity profile of this compound indicates that it can cause severe skin burns and eye damage upon contact. Inhalation or ingestion poses significant health risks, including respiratory distress. Researchers handling this compound are advised to adhere to strict safety protocols .

Applications in Research and Industry

The versatility of this compound extends to various applications:

- Drug Discovery : Its kinase inhibition properties make it a valuable tool in developing new anticancer drugs.

- Bioconjugation : Used for labeling proteins, enhancing the study of protein interactions.

- Chemical Modifications : Employed in synthesizing other biologically active compounds.

Future Directions

Research on this compound is ongoing, with future studies focusing on:

- Developing less toxic derivatives while maintaining efficacy.

- Exploring its potential applications in areas such as material sciences and agriculture.

- Investigating its effects on additional biological targets beyond kinases.

属性

IUPAC Name |

4-chloro-5-cyanopyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S/c7-6-4(1-9)2-10-3-5(6)13(8,11)12/h2-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHYFDHLZBJQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)S(=O)(=O)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。